molecular formula C13H15N3O6 B13375183 Ethyl 2-({4-nitro-2-methoxyphenyl}hydrazono)-3-oxobutanoate

Ethyl 2-({4-nitro-2-methoxyphenyl}hydrazono)-3-oxobutanoate

Cat. No.: B13375183
M. Wt: 309.27 g/mol
InChI Key: RTURIFGQCDGGLY-FSPITXJFSA-N
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Description

Ethyl 2-({4-nitro-2-methoxyphenyl}hydrazono)-3-oxobutanoate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({4-nitro-2-methoxyphenyl}hydrazono)-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with 4-nitro-2-methoxyphenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions such as temperature, solvent, and catalyst concentration would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or amino derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-({4-nitro-2-methoxyphenyl}hydrazono)-3-oxobutanoate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-({4-nitrophenyl}hydrazono)-3-oxobutanoate
  • Ethyl 2-({4-methoxyphenyl}hydrazono)-3-oxobutanoate
  • Ethyl 2-({4-nitro-2-hydroxyphenyl}hydrazono)-3-oxobutanoate

Uniqueness

Ethyl 2-({4-nitro-2-methoxyphenyl}hydrazono)-3-oxobutanoate is unique due to the presence of both nitro and methoxy groups on the phenyl ring, which can influence its reactivity and biological activity

Properties

Molecular Formula

C13H15N3O6

Molecular Weight

309.27 g/mol

IUPAC Name

ethyl (Z)-3-hydroxy-2-[(2-methoxy-4-nitrophenyl)diazenyl]but-2-enoate

InChI

InChI=1S/C13H15N3O6/c1-4-22-13(18)12(8(2)17)15-14-10-6-5-9(16(19)20)7-11(10)21-3/h5-7,17H,4H2,1-3H3/b12-8-,15-14?

InChI Key

RTURIFGQCDGGLY-FSPITXJFSA-N

Isomeric SMILES

CCOC(=O)/C(=C(\C)/O)/N=NC1=C(C=C(C=C1)[N+](=O)[O-])OC

Canonical SMILES

CCOC(=O)C(=C(C)O)N=NC1=C(C=C(C=C1)[N+](=O)[O-])OC

Origin of Product

United States

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